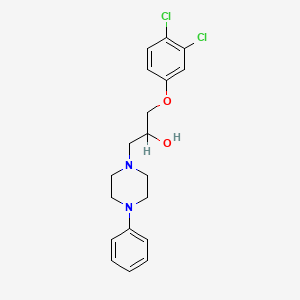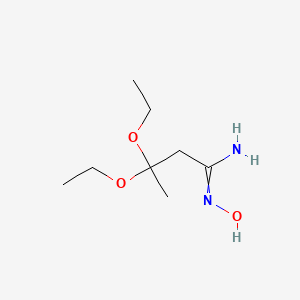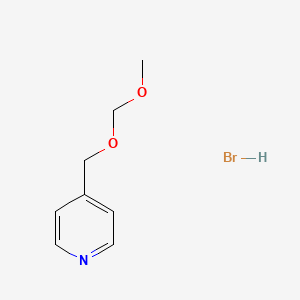
4-(Methoxymethoxymethyl)pyridine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethoxymethyl)pyridine;hydrobromide is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a methoxymethoxymethyl group attached to the pyridine ring, with a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethoxymethyl)pyridine;hydrobromide typically involves the following steps:
Formation of the Methoxymethoxymethyl Group: The starting material, 4-(bromomethyl)pyridine, is reacted with methanol in the presence of a base such as sodium hydroxide to form 4-(methoxymethoxymethyl)pyridine.
Conversion to Hydrobromide Salt: The resulting 4-(methoxymethoxymethyl)pyridine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethoxymethyl)pyridine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The methoxymethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Methoxymethoxymethyl)pyridine;hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethoxymethyl)pyridine;hydrobromide involves its interaction with specific molecular targets. The methoxymethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: A precursor in the synthesis of 4-(Methoxymethoxymethyl)pyridine;hydrobromide.
4-(Chloromethyl)pyridine: Similar in structure but with a chlorine atom instead of a bromine atom.
4-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of a methoxymethoxymethyl group.
Uniqueness
This compound is unique due to the presence of the methoxymethoxymethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for targeted synthetic and research applications.
Properties
CAS No. |
65737-58-8 |
|---|---|
Molecular Formula |
C8H12BrNO2 |
Molecular Weight |
234.09 g/mol |
IUPAC Name |
4-(methoxymethoxymethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C8H11NO2.BrH/c1-10-7-11-6-8-2-4-9-5-3-8;/h2-5H,6-7H2,1H3;1H |
InChI Key |
XZPGJSXPWSOEII-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1=CC=NC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)



![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
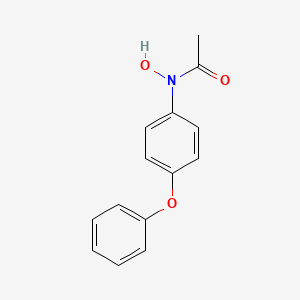
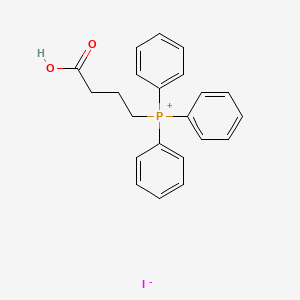
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
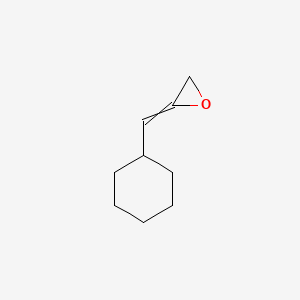
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
